4-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline
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Overview
Description
The compound 4-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a complex organic molecule that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting 4-methoxyphenylhydrazine with carbon disulfide and hydrazine hydrate under reflux conditions to form the intermediate 4-methoxyphenyl-1,2,4-triazole-3-thiol.
Cyclization to form the triazolothiadiazole ring: The intermediate is then reacted with an appropriate phenyl isothiocyanate under basic conditions to form the triazolothiadiazole ring.
Substitution reaction: Finally, the dimethylamine group is introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The triazolothiadiazole ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The dimethylamine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while substitution of the dimethylamine group could yield a variety of substituted derivatives.
Scientific Research Applications
4-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline: has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its diverse biological activities.
Chemical Biology: It can be used as a probe to study various biological processes and pathways.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline: can be compared with other similar compounds such as:
4-Methoxyphenethylamine: A simpler compound with a similar methoxyphenyl group but lacking the triazolothiadiazole ring.
4-Methoxyphenylacetonitrile: Another compound with a methoxyphenyl group but with different functional groups.
2-(4-Methoxyphenyl)ethylamine: A compound with a similar structure but different functional groups.
The uniqueness of This compound lies in its triazolothiadiazole ring, which imparts specific biological activities and chemical properties that are not present in the simpler analogs.
Properties
CAS No. |
843627-04-3 |
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Molecular Formula |
C18H17N5OS |
Molecular Weight |
351.4g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H17N5OS/c1-22(2)14-8-4-13(5-9-14)17-21-23-16(19-20-18(23)25-17)12-6-10-15(24-3)11-7-12/h4-11H,1-3H3 |
InChI Key |
ZVKAXDHRZZZUDL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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